molecular formula C9H3BrF6O B14003202 Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-

Cat. No.: B14003202
M. Wt: 321.01 g/mol
InChI Key: YDHKZHOKNCIWJS-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C9H3BrF6O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- typically involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer. The starting material, 3,5-bis(trifluoromethyl)benzyl alcohol, is mixed with a catalytic amount of TEMPO (0.05 mmol) and dissolved in dichloromethane (8 mL). Hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol) are then added to the reaction mixture. The flask is sealed and connected to an oxygen-filled balloon to maintain an oxygen-rich environment. The reaction is allowed to proceed at room temperature for several hours until completion .

Industrial Production Methods

Industrial production methods for Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-bromo-3,5-bis(trifluoromethyl)benzoic acid.

    Reduction: 2-bromo-3,5-bis(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde

Uniqueness

Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl groups enhance its stability and lipophilicity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H3BrF6O

Molecular Weight

321.01 g/mol

IUPAC Name

2-bromo-3,5-bis(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H3BrF6O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-3H

InChI Key

YDHKZHOKNCIWJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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